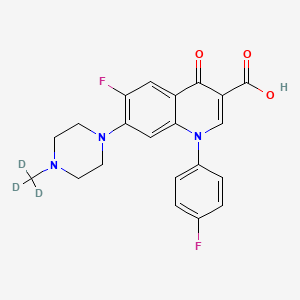

Difloxacin-d3

Beschreibung

Eigenschaften

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJXYPHIIZEHN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Understanding Difloxacin-d3

An In-depth Technical Guide to Difloxacin-d3

This compound is the deuterated isotopologue of Difloxacin, a synthetic second-generation fluoroquinolone antibiotic.[1][2] In this compound, three hydrogen atoms on the methyl group of the piperazine ring have been replaced with deuterium atoms.[3][4] This isotopic substitution results in a molecule that is chemically almost identical to Difloxacin but has a higher molecular weight.[5] Its primary and critical application in research and drug development is to serve as an internal standard for the accurate quantification of Difloxacin in biological matrices using mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The rationale for using a deuterated internal standard lies in its ability to mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization. Because it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, it provides a reliable reference for correcting analytical variability, thereby ensuring the highest levels of accuracy and precision in quantitative analysis.

Physicochemical Properties

The key physical and chemical properties of Difloxacin and its deuterated analog, this compound, are summarized below. The data for this compound may vary slightly depending on its salt form (e.g., hydrochloride, hydrochloride trihydrate).

| Property | Difloxacin | This compound | This compound Hydrochloride |

| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | 6-fluoro-1-(4-fluorophenyl)-7-(4-(methyl-d3)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |

| Molecular Formula | C₂₁H₁₉F₂N₃O₃ | C₂₁H₁₆D₃F₂N₃O₃ | C₂₁H₂₀ClF₂N₃O₃ |

| Molecular Weight | 399.4 g/mol | 402.4 g/mol | 438.9 g/mol |

| CAS Number | 98106-17-3 | 1173147-93-7 | 1173021-89-0 |

| Mass Shift from Parent | N/A | M+3 | M+3 (relative to parent) |

| Purity | ≥98% (typical) | ≥99% deuterated forms (d₁-d₃) | Analytical Standard Grade |

Core Application: A Gold Standard for Quantification

The primary use of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Such standards are considered the "gold standard" because their physicochemical behavior is nearly identical to that of the analyte. This allows for precise correction of procedural errors during sample handling and analysis.

Mechanism of Action of Parent Compound: Difloxacin

To understand the context of its quantification, it is essential to know the mechanism of action of Difloxacin. As a fluoroquinolone antibiotic, Difloxacin's primary mode of action is the inhibition of bacterial DNA gyrase (also known as Topoisomerase II). This enzyme is crucial for relieving torsional strain during DNA replication. By inhibiting DNA gyrase, Difloxacin prevents DNA synthesis and maintenance, which ultimately halts bacterial cell division and leads to cell death. It exhibits broad-spectrum, concentration-dependent bactericidal activity against many Gram-negative and Gram-positive bacteria.

Caption: Mechanism of action of Difloxacin via inhibition of DNA gyrase.

Experimental Protocols for Quantitative Analysis

The following section details a generalized protocol for the quantification of Difloxacin in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate solvent (e.g., methanol or chloroform) in a 1 mL volumetric flask. Store this stock solution at -20°C or -80°C.

-

Difloxacin Analyte Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the IS stock solution using the unlabeled Difloxacin standard.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards at various concentrations. Prepare a separate working solution of the this compound IS at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid method for extracting the analyte and IS from a plasma sample.

-

Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spiking IS: Add a small, precise volume (e.g., 10 µL) of the this compound IS working solution to each tube and vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile (containing the IS if preferred) to each tube to precipitate the plasma proteins.

-

Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Extraction: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The sample may be evaporated and reconstituted in the mobile phase if further concentration is needed.

Caption: General experimental workflow for sample preparation.

LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is optimized to ensure the co-elution of Difloxacin and this compound.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

Difloxacin: Precursor ion (Q1) m/z 400.1 → Product ion (Q3) [Specific fragment]

-

This compound: Precursor ion (Q1) m/z 403.1 → Product ion (Q3) [Corresponding fragment]

-

Data Analysis and Interpretation

The quantification relies on the principle that the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration.

-

Generate Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the known concentrations of the calibration standards.

-

Linear Regression: Apply a linear regression model to the calibration curve to obtain the equation y = mx + c, where 'y' is the peak area ratio and 'x' is the concentration.

-

Calculate Unknown Concentration: For unknown samples, calculate the peak area ratio and use the regression equation to determine the concentration of Difloxacin. The stable response of the co-eluting IS corrects for variations in injection volume or instrument response.

Caption: Logical workflow for quantitative data analysis.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals requiring accurate and precise measurement of the antibiotic Difloxacin. Its use as a stable isotope-labeled internal standard in mass spectrometry compensates for analytical variability, mitigating issues like matrix effects and inconsistent extraction recovery. This leads to robust, reliable, and reproducible bioanalytical methods that are essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

References

An In-depth Technical Guide to Difloxacin-d3: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Difloxacin-d3, a deuterated analog of the fluoroquinolone antibiotic Difloxacin. It is intended to serve as a technical resource, offering detailed information on its structure, physicochemical characteristics, and its application in analytical methodologies. This document also outlines experimental protocols and visualizes key pathways and workflows to support research and development activities.

Chemical Structure and Properties

This compound is the isotopically labeled form of Difloxacin, where three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of Difloxacin in various biological matrices.

Chemical Structure:

-

IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid

-

CAS Number: 1173147-93-7 (for the free acid)

-

Molecular Formula: C₂₁H₁₆D₃F₂N₃O₃

The structure of Difloxacin consists of a core quinolone ring system, which is characteristic of this class of antibiotics. Key functional groups that contribute to its antimicrobial activity include the carboxylic acid at position 3, the ketone at position 4, the fluorine atom at position 6, and the piperazine ring at position 7.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound hydrochloride and its non-deuterated counterpart, Difloxacin hydrochloride.

| Property | This compound hydrochloride Value | Difloxacin hydrochloride Value |

| Molecular Weight | 438.87 g/mol | 435.85 g/mol [1][2][3] |

| Molecular Formula | C₂₁H₁₇D₃ClF₂N₃O₃ | C₂₁H₂₀ClF₂N₃O₃[1][2] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | Data not available | >245°C (decomposition), 232-235°C |

| pKa | Data not available | 5.64 (strongest acidic), 6.45 (strongest basic) (Predicted) |

| Solubility | Soluble in Chloroform and Ethanol | 200-400 mg/mL in water and methanol |

| LogP (octanol-water) | Data not available | 0.89 |

Biological Properties and Mechanism of Action

Difloxacin is a broad-spectrum fluoroquinolone antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.

The primary targets of Difloxacin are DNA gyrase (Topoisomerase II) and Topoisomerase IV . In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is Topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.

Figure 1: Mechanism of action of Difloxacin.

Pharmacokinetic Properties

The pharmacokinetic profile of Difloxacin has been studied in various species. The deuterated form, this compound, is expected to have a very similar pharmacokinetic profile to the parent drug, with minor differences due to the kinetic isotope effect. The primary use of this compound is as an internal standard for the accurate quantification of Difloxacin.

The table below summarizes key pharmacokinetic parameters of Difloxacin in different species.

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |

| Human | 200 mg, Oral | 2.17 | 4 | 20.6 | - |

| Human | 400 mg, Oral | 4.09 | 4 | 27.1 | - |

| Human | 600 mg, Oral | 6.12 | 4 | 28.8 | - |

| Dog | 5 mg/kg, Oral | 1.8 | 2.8 | 9.3 | - |

| Camel | 5 mg/kg, IV | - | - | 6.3 | - |

| Camel | 5 mg/kg, IM | 2.59 | 3.05 | 5.86 | 87.95 |

Data for humans from Granneman et al. (1986), for dogs from the Wikipedia article on Difloxacin, and for camels from Tohamy et al. (2005).

Difloxacin is primarily metabolized in the liver via glucuronidation. The major metabolites are Difloxacin glucuronide, N-desmethyl Difloxacin (sarafloxacin), and N-oxide Difloxacin.

Figure 2: Metabolic pathway of Difloxacin.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Synthesis of N-(trideuteriomethyl)piperazine N-methyl-d3-piperazine can be synthesized from piperazine and a deuterated methylating agent, such as iodomethane-d3 or formaldehyde-d2 and formic acid-d2 (Eschweiler-Clarke reaction).

Step 2: Synthesis of the Quinolone Core The synthesis of the 6-fluoro-1-(4-fluorophenyl)-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a multi-step process that has been previously described in the literature.

Step 3: Coupling Reaction The final step involves the nucleophilic aromatic substitution reaction between the quinolone core and N-(trideuteriomethyl)piperazine.

-

Dissolve the 6-fluoro-1-(4-fluorophenyl)-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO).

-

Add N-(trideuteriomethyl)piperazine to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-solvent or adjusting the pH.

-

Collect the crude product by filtration and purify by recrystallization or column chromatography to yield this compound.

Quantification of Difloxacin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general method for the quantification of Difloxacin in plasma samples. Optimization of specific parameters may be required.

1. Materials and Reagents:

-

Difloxacin analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Blank plasma from the species of interest

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Difloxacin and this compound in methanol.

-

Prepare a series of working standard solutions of Difloxacin by serial dilution of the stock solution with 50:50 ACN:water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or blank, add 20 µL of the working internal standard solution (this compound).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions:

-

Difloxacin: Q1/Q3 (e.g., m/z 400.2 -> 356.2)

-

This compound: Q1/Q3 (e.g., m/z 403.2 -> 359.2)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Difloxacin to this compound against the concentration of the standards.

-

Determine the concentration of Difloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3: Experimental workflow for a pharmacokinetic study.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.

1. Materials and Reagents:

-

Difloxacin

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

2. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Difloxacin in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of the Difloxacin stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).

4. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Difloxacin at which there is no visible growth.

-

Optionally, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Difloxacin in research and clinical settings. Its chemical and physical properties are nearly identical to its non-deuterated parent compound, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. A thorough understanding of Difloxacin's mechanism of action, pharmacokinetic profile, and metabolism is crucial for its effective application and for the interpretation of analytical results. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of Difloxacin, supporting further investigations into its therapeutic potential and safety profile.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Difloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difloxacin-d3 is the deuterium-labeled analogue of Difloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. Its primary application is as an internal standard for the highly accurate quantification of Difloxacin in biological matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of the synthetic pathway and manufacturing process for this compound, including detailed experimental protocols and data presentation.

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be logically divided into two main stages: the construction of the core fluoroquinolone scaffold and the introduction of the deuterated moiety. The most plausible synthetic route involves the initial synthesis of a key intermediate, 7-chloro-1-(4-fluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by a nucleophilic aromatic substitution reaction with 1-(methyl-d3)-piperazine.

A logical diagram of the synthesis workflow is presented below:

Caption: General workflow for the synthesis of this compound.

Core Synthesis: 7-Chloro-1-(4-fluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The synthesis of the fluoroquinolone core is a critical step and can be achieved through various established methods, with the Gould-Jacobs reaction being a classic and versatile approach.

Experimental Protocol: Gould-Jacobs Reaction for Quinolone Core Synthesis

-

Condensation: A substituted aniline, specifically 4-fluoroaniline, is reacted with diethyl ethoxymethylenemalonate. This condensation reaction typically proceeds by heating the reactants, often in a solvent like ethanol, to form the corresponding anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The anilinomethylenemalonate intermediate is then subjected to high temperatures (often exceeding 250 °C) to induce an intramolecular cyclization. This step is the core of the Gould-Jacobs reaction and forms the quinolone ring system. High-boiling point solvents such as diphenyl ether are commonly used to achieve the required reaction temperature.

-

Saponification and Acidification: The resulting ester is saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid salt. Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the desired 4-hydroxy-3-quinolinecarboxylic acid derivative.

-

Chlorination: The 7-hydroxy group is then converted to a chloro group. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride or thionyl chloride. This step yields the key intermediate: 7-chloro-1-(4-fluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Final Assembly: Synthesis of this compound

The final step in the synthesis of this compound involves the introduction of the deuterated N-methylpiperazine moiety. This is accomplished through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: The key intermediate, 7-chloro-1-(4-fluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is dissolved in a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Deuterated Reagent: A molar excess of 1-(methyl-d3)-piperazine is added to the reaction mixture. The use of an excess of the amine helps to drive the reaction to completion.

-

Base and Heating: A base, such as potassium carbonate or triethylamine, is added to scavenge the hydrochloric acid that is formed during the reaction. The reaction mixture is then heated to an elevated temperature (typically in the range of 80-150 °C) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound of high purity.

Data Presentation

| Step | Reactants | Key Reagents/Solvents | Typical Yield (%) | Typical Purity (%) (after purification) |

| Core Synthesis | 4-fluoroaniline, Diethyl ethoxymethylenemalonate | Ethanol, Diphenyl ether, NaOH, HCl, POCl₃ | 60-70 | >98 |

| Final Assembly | 7-chloro-1-(4-fluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1-(Methyl-d3)-piperazine | DMSO, K₂CO₃ | 75-85 | >99 |

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of well-established organic reactions. The logical flow of the synthesis is critical for achieving a high overall yield and purity of the final product.

Caption: Logical flow of the this compound synthesis process.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key steps involve the robust Gould-Jacobs reaction to form the fluoroquinolone core, followed by a straightforward nucleophilic aromatic substitution to introduce the deuterated N-methylpiperazine side chain. Careful control of reaction conditions and purification at each step are essential to obtain the final product with the high purity required for its use as an internal standard in quantitative analysis. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize and manufacture this compound.

The Role of Difloxacin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Difloxacin-d3 as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document outlines the mechanism of action of difloxacin, the principles of stable isotope-labeled internal standards, a representative experimental protocol for bioanalysis, and the expected performance data.

Introduction: The Need for Precision in Bioanalysis

In the realm of drug development and research, the accurate quantification of therapeutic agents in biological matrices is paramount. It forms the basis for pharmacokinetic and pharmacodynamic (PK/PD) studies, residue analysis, and clinical monitoring. The complexity of biological samples, however, introduces significant variability in the analytical process, including sample preparation, extraction efficiency, and instrument response. To mitigate these variabilities, an internal standard is employed. A stable isotope-labeled (SIL) internal standard, such as this compound, represents the gold standard for such applications, offering a mechanism to ensure the accuracy and precision of analytical results.

Mechanism of Action of Difloxacin

Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Its antibacterial action stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2][3] By binding to these enzymes, difloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death. This targeted mechanism of action makes it effective against a wide range of Gram-negative and some Gram-positive bacteria.

References

The Pharmacokinetic Profile of Difloxacin Versus its Deuterated Analog, Difloxacin-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacokinetic profiles of the fluoroquinolone antibiotic Difloxacin and its deuterated isotopolog, Difloxacin-d3. While direct comparative clinical studies on this compound are not publicly available, this document synthesizes known data for Difloxacin and extrapolates the expected pharmacokinetic alterations for this compound based on established principles of the kinetic isotope effect (KIE).

Introduction to Difloxacin and the Rationale for Deuteration

Difloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[1][2] It is utilized in veterinary medicine to treat various bacterial infections.[1] The mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1]

The metabolism of Difloxacin is a key determinant of its pharmacokinetic profile. In humans and various animal species, it is primarily metabolized in the liver via glucuronidation and, to a lesser extent, through oxidation by cytochrome P450 (CYP) enzymes.[3] A notable metabolic pathway is the N-demethylation of the piperazine ring, which leads to the formation of the active metabolite, sarafloxacin.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect. By strategically placing deuterium atoms at sites of metabolism, it is possible to decrease the rate of metabolic clearance, potentially leading to an increased half-life, enhanced systemic exposure (AUC), and a modified dose-response relationship.

This compound, with deuterium atoms incorporated on the methyl group of the piperazine moiety, is designed to leverage the kinetic isotope effect at the site of N-demethylation. This guide will explore the anticipated consequences of this isotopic substitution on the pharmacokinetics of Difloxacin.

Comparative Pharmacokinetic Parameters: Difloxacin vs. Predicted this compound

The following tables summarize the known pharmacokinetic parameters of Difloxacin from various studies and provide a predicted profile for this compound based on the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Difloxacin in Humans (Single Oral Dose)

| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| 200 mg | 2.17 | 4 | - | 20.6 | |

| 400 mg | 4.09 | 4 | - | 27.1 | |

| 600 mg | 6.12 | 4 | - | 28.8 |

Table 2: Pharmacokinetic Parameters of Difloxacin in Dogs (5.0 mg/kg Oral Dose)

| Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| 1.79 | 2.17 | - | 8.52 | Frazier et al., 2000 (as cited in) |

Table 3: Predicted Pharmacokinetic Profile of this compound in Comparison to Difloxacin

| Parameter | Predicted Change for this compound | Rationale |

| Cmax | Potentially similar or slightly increased | Slower metabolism may lead to higher peak concentrations, although this can be influenced by absorption and distribution rates. |

| Tmax | Potentially similar or slightly delayed | The rate of absorption is not expected to be significantly affected by deuteration. |

| AUC | Increased | A reduced rate of metabolic clearance due to the KIE would lead to greater overall drug exposure. |

| Half-life (t½) | Increased | Slower metabolism of the deuterated methyl group will prolong the elimination half-life of the drug. |

| Metabolite Formation (Sarafloxacin) | Decreased | The primary purpose of deuterating the N-methyl group is to slow its enzymatic removal, thus reducing the formation of sarafloxacin. |

Experimental Protocols for Pharmacokinetic Analysis of Difloxacin

The following are representative methodologies for determining the pharmacokinetic parameters of Difloxacin, as cited in the literature. These protocols would be applicable for a comparative study involving this compound.

Animal Studies

-

Subjects: Healthy adult animals (e.g., beagle dogs, horses, sheep) of a specified age and weight range.

-

Housing and Diet: Animals are typically housed in controlled environments with a standard diet and access to water ad libitum.

-

Dosing: Difloxacin is administered orally (e.g., as tablets or via gavage) or intravenously at a specified dose (e.g., 5 mg/kg). A crossover study design with a washout period between treatments is often employed.

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours). Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of Difloxacin and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.

Human Studies

-

Subjects: Healthy human volunteers, typically with informed consent and following ethical guidelines.

-

Dosing: Single oral doses of Difloxacin (e.g., 200, 400, 600 mg) are administered.

-

Sample Collection: Blood and urine samples are collected at various time points post-dose.

-

Analytical Method: Difloxacin and metabolite concentrations in plasma and urine are quantified by HPLC.

Visualizing the Impact of Deuteration

The following diagrams illustrate the metabolic pathway of Difloxacin and the experimental workflow for its pharmacokinetic analysis.

References

- 1. Difloxacin - Wikipedia [en.wikipedia.org]

- 2. Difloxacin | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of cytochrome P450 1A substrate (difloxacin) on enzyme gene expression and pharmacokinetics in crucian carp (hybridized Prussian carp) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Difloxacin-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Difloxacin-d3, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic, difloxacin. This document details commercially available sources, the underlying mechanism of action of difloxacin, and explicit experimental protocols for its use in a research setting.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, several reputable commercial suppliers offer this compound for laboratory use. The following table summarizes key quantitative data from various vendors to facilitate comparison and purchasing decisions.

| Supplier | CAS Number | Molecular Formula | Formula Weight | Purity | Formulation |

| Cayman Chemical | 1173147-93-7 | C₂₁H₁₆D₃F₂N₃O₃ | 402.4 g/mol | >99% deuterated forms (d1-d3) | Solid |

| MedChemExpress | 1173021-89-0 (HCl salt) | C₂₁H₁₇D₃ClF₂N₃O₃ | 438.87 g/mol | Not specified | Solid (hydrochloride salt) |

| GlpBio | 1173021-89-0 (HCl salt) | C₂₁H₁₇D₃ClF₂N₃O₃ | 438.87 g/mol | Not specified | Solid (hydrochloride salt) |

| LGC Standards | 1173021-89-0 (HCl salt) | C₂₁H₁₇D₃ClF₂N₃O₃ | 438.87 g/mol | Not specified | Neat |

| Simson Pharma | 1173021-89-0 (HCl salt) | C₂₁H₁₇D₃ClF₂N₃O₃ | 438.87 g/mol | Not specified | Custom Synthesis |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Difloxacin, the non-deuterated analyte, is a fluoroquinolone antibiotic that exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication.[1][2] The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[1] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of interlinked daughter DNA strands following replication.

The inhibition of these enzymes by difloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and ultimately inhibiting DNA replication and transcription, leading to bacterial cell death.

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of difloxacin by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail a representative experimental workflow for the use of this compound in a preclinical research setting.

Animal Model: Rat Intra-Abdominal Abscess

This model is used to evaluate the efficacy of antibiotics like difloxacin in treating deep-seated bacterial infections.

Methodology:

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

-

Inoculum Preparation: A standardized inoculum is prepared from the cecal contents of donor rats. The contents are suspended in a suitable sterile medium, and the concentrations of key bacteria, such as Escherichia coli and Bacteroides fragilis, are determined.

-

Induction of Abscess: The rats are anesthetized, and a midline laparotomy is performed. The cecum is ligated and punctured, or a gelatin capsule containing the bacterial inoculum is implanted into the peritoneal cavity. The abdominal wall and skin are then sutured.

-

Treatment: Post-infection, animals are treated with difloxacin at a specified dosage and frequency (e.g., 40 mg/kg, three times a day).

-

Sample Collection: At designated time points, blood samples are collected from the animals into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of Difloxacin using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of difloxacin in rat plasma.

1. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare stock solutions of difloxacin and this compound (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the difloxacin stock solution to create calibration standards. Prepare a working solution of this compound.

-

Spiked Samples: Spike blank rat plasma with the difloxacin calibration standards and the this compound working solution to create calibration curve samples and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples (standards, QCs, and unknown study samples) on ice.

-

To 100 µL of each plasma sample, add 10 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Difloxacin: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) -> Product ion (Q3)

-

(Note: Specific mass transitions should be optimized for the instrument used.)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of difloxacin to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of difloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Decoding the Difloxacin-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Difloxacin-d3. Understanding the nuances of a CoA is critical for ensuring the quality, purity, and identity of this isotopically labeled internal standard in research and drug development settings. This compound, a deuterated analog of the fluoroquinolone antibiotic Difloxacin, is primarily used for quantification of Difloxacin in biological matrices by mass spectrometry.

Core Data Summary

A Certificate of Analysis for this compound provides essential information regarding the identity, quality, and purity of a specific batch. The following tables summarize the typical quantitative data found on a CoA.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1173147-93-7 |

| Molecular Formula | C₂₁H₁₆D₃F₂N₃O₃ |

| Molecular Weight | 402.4 g/mol |

| Appearance | A solid |

| Solubility | Soluble in Chloroform and Ethanol |

Table 2: Quality and Purity Assessment

| Analytical Test | Specification | Result |

| Purity (by HPLC) | ≥98.0% | >99.00% |

| ¹H NMR | Consistent with structure | Consistent with structure |

| Mass Spectrometry | Consistent with structure | Consistent with structure |

| Storage Conditions | Store at -20°C | Complies |

Experimental Protocols

The analytical data presented in a CoA are derived from rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the analyte from any potential impurities, allowing for accurate quantification.

Methodology:

A reversed-phase HPLC (RP-HPLC) method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be a mixture of triethylamine buffer (pH 3.5) and acetonitrile (80:20, v/v).

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or the mobile phase). This stock solution is then diluted to an appropriate concentration for injection.

-

Analysis: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column. The retention time of the main peak corresponding to this compound is recorded, and the area of this peak is used to calculate the purity relative to any impurity peaks present in the chromatogram.

HPLC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the overall proton skeleton of the molecule.

-

The absence or significant reduction of the signal corresponding to the methyl group protons confirms the successful deuteration at the N-methylpiperazinyl moiety.

-

-

¹³C NMR Analysis:

-

A proton-decoupled carbon-13 NMR spectrum is acquired to confirm the carbon framework of the molecule.

-

-

Data Interpretation: The obtained spectra are compared with reference spectra of Difloxacin and known spectral data for deuterated compounds to ensure the structural integrity and isotopic labeling of this compound.

NMR Structural Confirmation Workflow

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and isotopic enrichment.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for fluoroquinolones.

-

Sample Preparation: The sample is prepared as described for HPLC analysis and introduced into the mass spectrometer, typically after chromatographic separation.

-

Analysis: The mass spectrum is acquired over a relevant mass range. The spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ of this compound. The observed mass should correspond to the calculated molecular weight of the deuterated compound.

-

Data Interpretation: The presence of a prominent peak at the expected mass-to-charge ratio confirms the identity and isotopic labeling of this compound.

Mass Spectrometry Identity Confirmation Workflow

Mechanism of Action: Signaling Pathway

Difloxacin, the non-deuterated parent compound, is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, Difloxacin leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

Simplified Signaling Pathway of Difloxacin's Antibacterial Action

Solubility Profile of Difloxacin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Difloxacin-d3, a deuterated analog of the fluoroquinolone antibiotic Difloxacin. Understanding the solubility of this compound in various solvents is critical for a range of research and development applications, including formulation development, in vitro and in vivo studies, and analytical method development. This document compiles available solubility data, outlines relevant experimental methodologies, and presents key biological pathways associated with Difloxacin.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for the parent compound, Difloxacin, and its hydrochloride salt provide a strong indication of its solubility profile. The primary difference between this compound and Difloxacin is the substitution of three hydrogen atoms with deuterium atoms on the methyl group of the piperazine ring. This isotopic substitution is not expected to significantly alter the fundamental physicochemical properties, including solubility. The following tables summarize the available quantitative and qualitative solubility data for Difloxacin and its derivatives.

Table 1: Quantitative Solubility of Difloxacin and its Hydrochloride Salt

| Compound | Solvent | Solubility | Temperature | Notes |

| Difloxacin HCl | Aqueous Solution | 5 mg/mL | Not Specified | Freely soluble[1] |

| Difloxacin HCl | DMSO | ≥9.15 mg/mL | Not Specified | Requires gentle warming[2] |

| Difloxacin HCl | DMSO | 25 mg/mL | Not Specified | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended[3] |

| Difloxacin | Water (pH 7) | 1330 mg/L | 20 °C | High solubility[4] |

Table 2: Qualitative Solubility of this compound and Difloxacin

| Compound | Solvent | Solubility |

| This compound | Chloroform | Soluble[5] |

| This compound | Ethanol | Soluble |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, standard methods for assessing the solubility of fluoroquinolone antibiotics can be readily applied. A common and reliable method is the shake-flask method followed by spectrophotometric or chromatographic analysis.

Shake-Flask Method for Solubility Determination

This method involves equilibrating an excess amount of the solute (this compound) with a specific solvent at a controlled temperature, followed by the quantification of the dissolved solute in the supernatant.

Materials:

-

This compound solid

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, phosphate buffer pH 7.4)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to use a syringe fitted with a filter. Dilute the collected supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification:

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then determined using a pre-established calibration curve of known concentrations of this compound in the same solvent.

-

HPLC: Inject the diluted solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

-

Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor.

Mechanism of Action and Metabolic Pathway

To provide a comprehensive understanding of this compound's biological context, the following diagrams illustrate its mechanism of action and metabolic fate.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for relieving torsional strain during DNA replication by introducing negative supercoils into the DNA. By binding to the DNA-gyrase complex, Difloxacin stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, cessation of DNA replication and transcription, and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound.

Metabolic Pathway of Difloxacin

The metabolism of Difloxacin primarily occurs in the liver. The main metabolic pathway is glucuronidation, where a glucuronic acid moiety is attached to the carboxylic acid group of Difloxacin. This process increases the water solubility of the drug, facilitating its excretion. Minor metabolic pathways include N-demethylation of the piperazine ring to form an N-desmethyl metabolite and N-oxidation. The metabolites, along with the parent drug, are primarily excreted in the bile.

Caption: Metabolic pathways of Difloxacin.

References

A Technical Guide to the Isotopic Purity of Difloxacin-d3 and Its Critical Role in Analytical Sciences

Introduction

Difloxacin is a synthetic fluoroquinolone antibiotic utilized in veterinary medicine for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] The deuterated analog, Difloxacin-d3, serves as an invaluable tool in analytical and clinical research, primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Difloxacin in biological matrices.[2][3] The three deuterium atoms are typically incorporated into the methyl group on the piperazine ring.[2] The efficacy and reliability of this compound in these applications are fundamentally dependent on its isotopic purity. This guide provides an in-depth exploration of the importance of isotopic purity, the methods for its determination, and the potential consequences of impurities in quantitative analysis.

The Paramount Importance of Isotopic Purity

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a SIL-IS is employed to correct for variability during sample preparation and analysis.[4] An ideal internal standard should exhibit chemical and physical properties identical to the analyte, co-eluting during chromatography and showing similar ionization behavior. Deuterated standards like this compound are widely used because they fulfill these criteria. However, their utility is directly linked to their isotopic purity.

High isotopic purity is crucial for several reasons:

-

Accurate Quantification: The fundamental assumption in isotope dilution mass spectrometry is that the SIL-IS does not contain any of the unlabeled analyte (the d0 isotopologue). If the this compound standard is contaminated with unlabeled Difloxacin, it will contribute to the analyte's signal, leading to an overestimation of the analyte's true concentration.

-

Minimizing Isobaric Interference: The synthesis of deuterated compounds is rarely perfect, resulting in a distribution of isotopologues (e.g., d0, d1, d2, d3). While the d3 isotopologue is the desired product, the presence of lower-mass isotopologues can interfere with the measurement of the analyte, especially at low concentrations, thereby compromising the assay's sensitivity and accuracy.

-

Assay Robustness and Reproducibility: A well-characterized internal standard with high and consistent isotopic purity ensures the robustness and reproducibility of the analytical method across different batches and laboratories. This is particularly critical in regulated environments such as pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.

The following diagram illustrates the relationship between the isotopic purity of an internal standard and the accuracy of the final quantitative result.

Quantitative Data and Specifications

The quality of a deuterated standard is defined by its chemical and isotopic purity. Reputable suppliers provide a Certificate of Analysis detailing these parameters.

Table 1: Typical Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₂₁H₁₆D₃F₂N₃O₃ |

| Molecular Weight | ~402.4 g/mol |

| Unlabeled CAS No. | 98106-17-3 |

| Labeled CAS No. | 1173147-93-7 |

| Isotopic Purity | ≥98% |

| Deuterated Forms (d1-d3) | ≥99% |

Data sourced from commercially available standards.

Isotopologue Distribution

It is practically impossible to synthesize a compound with 100% isotopic purity. The final product will always be a mixture of isotopologues. The distribution of these species is a critical quality attribute.

Table 2: Theoretical Isotopologue Distribution for a d3 Compound

| Isotopic Enrichment | % d0 | % d1 | % d2 | % d3 |

| 98.0% | 0.0008% | 0.0588% | 1.4400% | 98.5004% |

| 99.0% | 0.0001% | 0.0297% | 0.2940% | 99.6762% |

| 99.5% | <0.0001% | 0.0075% | 0.1485% | 99.8440% |

| 99.9% | <0.0001% | 0.0003% | 0.0299% | 99.9700% |

Calculations are based on a binomial distribution model, assuming uniform enrichment at each of the three deuterium-labeled positions.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity requires sophisticated analytical techniques capable of distinguishing between molecules with minute mass differences. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods employed for this purpose.

Comparison of Analytical Techniques

Table 3: Comparison of MS and NMR for Isotopic Purity Analysis

| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Separates ions based on mass-to-charge ratio. | Detects nuclear spin transitions in a magnetic field. |

| Information Provided | Isotopologue distribution and overall isotopic enrichment. | Positional information of labels and degree of deuteration. |

| Strengths | High sensitivity, requires very little sample, provides direct measurement of isotopologue ratios. | Provides structural confirmation and site-specific purity, can be quantitative (qNMR). |

| Limitations | Does not provide information on the location of the labels. | Lower sensitivity compared to MS, requires more sample. |

Protocol 1: Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for assessing the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

- Prepare a working solution by diluting the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

2. Chromatographic Conditions:

- LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

- Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure the elution and separation of Difloxacin from any potential impurities.

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Acquisition Mode: Full scan MS over a mass range that includes the analyte and its isotopologues (e.g., m/z 390-410).

- Resolution: Set to a high value (e.g., >30,000 FWHM) to resolve the isotopic peaks.

- Data Analysis:

- Extract the ion chromatograms for the protonated molecules of each isotopologue:

- d0 (unlabeled Difloxacin): [C₂₁H₂₀F₂N₃O₃]⁺

- d1: [C₂₁H₁₉DF₂N₃O₃]⁺

- d2: [C₂₁H₁₈D₂F₂N₃O₃]⁺

- d3: [C₂₁H₁₇D₃F₂N₃O₃]⁺

- Integrate the peak area for each isotopologue.

- Calculate the isotopic purity using the following formula:

- % Isotopic Purity (d3) = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

The following workflow diagram visualizes the LC-MS based determination process.

Protocol 2: Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy provides complementary information, confirming the position of the deuterium labels and quantifying the degree of deuteration.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the this compound standard.

- Dissolve the sample in a suitable deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6, CDCl₃).

- Transfer the solution to a high-quality NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Experiment: Standard ¹H NMR experiment.

- Analysis:

- Acquire the ¹H spectrum.

- Identify the signal corresponding to the residual protons on the methyl group (the intended site of deuteration).

- Integrate this signal relative to a well-resolved, stable proton signal elsewhere in the molecule (e.g., an aromatic proton) that is not subject to deuteration.

- The degree of deuteration can be calculated by comparing the integral of the residual methyl protons to the theoretical integral for a fully protonated molecule. For example, if the integral of the residual -CH₂D or -CHD₂ protons is significantly smaller than the integral of a reference proton, it indicates high deuteration.

3. ²H (Deuterium) NMR Spectroscopy:

- Experiment: A standard ²H NMR experiment, often performed with proton decoupling.

- Analysis:

- Acquire the ²H spectrum.

- A strong signal should be observed at the chemical shift corresponding to the deuterated methyl group.

- The absence of significant signals at other positions confirms the site-specificity of the labeling. The purity can be assessed by comparing the integral of the main deuterium signal to any other minor deuterium signals.

The workflow for NMR-based determination is depicted below.

The isotopic purity of this compound is not a mere technical specification but a critical parameter that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. Low isotopic purity can lead to significant errors in measurement, compromising the integrity of data in crucial areas such as drug metabolism and pharmacokinetic studies. Therefore, researchers, scientists, and drug development professionals must insist on using highly purified and well-characterized deuterated standards. The orthogonal analytical techniques of high-resolution mass spectrometry and NMR spectroscopy provide a comprehensive framework for verifying the isotopic purity and structural integrity of this compound, ensuring its suitability as an internal standard for the most demanding research applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Difloxacin in Biological Matrices using Difloxacin-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Difloxacin in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Difloxacin-d3, to ensure high accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for various research applications, including pharmacokinetic studies and residue analysis.

Introduction

Difloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, primarily used in veterinary medicine.[1] Accurate and reliable quantification of Difloxacin in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, residue monitoring in food products of animal origin, and drug development studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This note provides a comprehensive protocol for the analysis of Difloxacin using this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for plasma samples and can be adapted for other biological matrices.

Materials:

-

Blank plasma

-

Difloxacin and this compound analytical standards

-

Methanol (HPLC grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard and Internal Standard Preparation: Prepare stock solutions of Difloxacin and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions by serial dilution in a mixture of methanol and water.

-

Sample Spiking: To 100 µL of blank plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of Difloxacin working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.1 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/h |

| Gas Flow (Cone) | 50 L/h |

| Collision Gas | Argon |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Difloxacin | 400.15 | 356.16 | 20 |

| This compound | 403.17 | 359.18 | 20 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Difloxacin.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Difloxacin | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| LQC | 3 | < 10 | < 10 | 90 - 110 |

| MQC | 100 | < 10 | < 10 | 90 - 110 |

| HQC | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Difloxacin | 85 - 110 | 90 - 110 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Difloxacin.

Conclusion

The presented LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of Difloxacin in biological matrices. The detailed protocol and performance characteristics serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.

References

Application Note: Preparation of Difloxacin-d3 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Difloxacin-d3 is the deuterium-labeled version of Difloxacin, intended for use as an internal standard for the quantification of Difloxacin in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The substitution of hydrogen with deuterium atoms results in a higher molecular weight, allowing for clear differentiation from the unlabeled analyte in mass spectrometry, while maintaining similar chemical and chromatographic properties.

This application note provides detailed protocols for the preparation of stock and working solutions of this compound. Proper preparation and handling of deuterated standards are critical to prevent isotopic exchange and ensure the accuracy and reproducibility of quantitative analyses.[5]

Compound Information and Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Formal Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-(methyl-d3)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Molecular Formula | C₂₁H₁₆D₃F₂N₃O₃ | |

| Formula Weight | 402.4 g/mol | |

| CAS Number | 1173147-93-7 | |

| Appearance | Solid | |

| Purity | ≥95% (Difloxacin) | |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 | |

| Solubility | Soluble in Ethanol, Chloroform, DMSO | |

| Storage (Solid) | -20°C, protect from moisture | |

| Stability (Solid) | ≥ 4 years at -20°C |

Safety and Handling Precautions

This compound should be considered hazardous until further toxicological information is available.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash hands thoroughly after handling. Work in a well-ventilated area or a chemical fume hood.

-

Hygroscopicity: Deuterated compounds can be hygroscopic. It is critical to minimize exposure to atmospheric moisture to prevent H/D exchange, which can compromise the isotopic purity of the standard.

-

Safety Data Sheet (SDS): Before use, review the complete Safety Data Sheet provided by the manufacturer.

Experimental Protocols

The following protocols outline the preparation of a primary stock solution and subsequent working solutions.

Materials and Equipment

-

This compound solid

-

Analytical balance

-

Class A volumetric flasks

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and/or sonicator

-

High-purity solvents (e.g., DMSO, Methanol, Acetonitrile, Ethanol, Chloroform). Aprotic solvents are recommended to prevent H/D exchange.

-

Amber glass vials with tight-fitting caps or septa

-

Inert gas (e.g., Argon or Nitrogen)

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution. It is recommended to prepare stock solutions from the solid material to ensure accuracy.

-

Equilibration: Before opening, allow the vial containing the this compound solid to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could lead to isotopic exchange.

-

Weighing: Accurately weigh a desired amount of the this compound solid (e.g., 1.0 mg) using an analytical balance and transfer it to a Class A volumetric flask or an appropriate vial.

-

Solvent Addition: Select a suitable solvent. High-purity, anhydrous aprotic solvents like DMSO or acetonitrile are recommended. Based on the weighed amount, calculate the required volume of solvent to achieve the target concentration. For 1.0 mg of solid, add 1.0 mL of solvent to achieve a 1 mg/mL concentration.

-

Dissolution: Add the solvent to the flask/vial containing the solid. Cap the container tightly and mix thoroughly using a vortex mixer. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final capping.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials. Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired final concentrations for use in experiments (e.g., for spiking into samples or creating calibration curves).

-

Thawing: Remove the primary stock solution from the -20°C freezer and allow it to thaw completely and warm to room temperature.

-

Mixing: Once thawed, vortex the stock solution gently to ensure homogeneity.

-

Serial Dilution: Perform serial dilutions of the stock solution using an appropriate solvent. The dilution solvent is often the mobile phase used in the analytical method or a solvent compatible with the sample matrix.

-

Example for a 1 µg/mL working solution: Pipette 10 µL of the 1 mg/mL stock solution into a clean vial. Add 990 µL of the diluent to achieve a 10 µg/mL intermediate solution. Then, pipette 100 µL of this intermediate solution into a final vial and add 900 µL of diluent to obtain a final working concentration of 1 µg/mL.

-

-

Usage and Storage: It is best practice to prepare working solutions fresh on the day of the experiment. If short-term storage is necessary, store them at 2-8°C in tightly sealed vials, protected from light. Avoid long-term storage of working solutions in aqueous or protic solvents due to the increased risk of H/D exchange.

Stock Solution Preparation Guide

The following table provides solvent volumes required to prepare stock solutions of common concentrations from a starting mass of 1 mg of this compound solid (FW: 402.4 g/mol ).

| Target Concentration | Required Volume of Solvent for 1 mg of Solid |

| 10 mM | 248.5 µL |

| 5 mM | 497.0 µL |

| 1 mM | 2.485 mL |

| 500 µM | 4.970 mL |

| 100 µM | 24.85 mL |

Calculations are based on the formula: Volume (L) = Mass (g) / (Formula Weight ( g/mol ) x Concentration (mol/L))

Storage and Stability Summary

Proper storage is essential to maintain the integrity and isotopic purity of this compound.

| Form | Storage Temperature | Duration | Key Considerations |